Cas no 2228383-39-7 (1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene)

1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene 化学的及び物理的性質
名前と識別子
-
- 1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene
- EN300-2003605
- 2228383-39-7
-
- インチ: 1S/C12H14O2S/c1-5-12(2,3)10-8-6-7-9-11(10)15(4,13)14/h1,6-9H,2-4H3
- InChIKey: UAFWAXAPRYCMGV-UHFFFAOYSA-N
- SMILES: S(C)(C1C=CC=CC=1C(C#C)(C)C)(=O)=O
計算された属性
- 精确分子量: 222.07145086g/mol
- 同位素质量: 222.07145086g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 364
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 42.5Ų
1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2003605-0.1g |
1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene |
2228383-39-7 | 0.1g |
$1269.0 | 2023-09-16 | ||
Enamine | EN300-2003605-0.25g |
1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene |
2228383-39-7 | 0.25g |
$1328.0 | 2023-09-16 | ||
Enamine | EN300-2003605-0.5g |
1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene |
2228383-39-7 | 0.5g |
$1385.0 | 2023-09-16 | ||
Enamine | EN300-2003605-1.0g |
1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene |
2228383-39-7 | 1g |
$1442.0 | 2023-05-31 | ||
Enamine | EN300-2003605-2.5g |
1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene |
2228383-39-7 | 2.5g |
$2828.0 | 2023-09-16 | ||
Enamine | EN300-2003605-0.05g |
1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene |
2228383-39-7 | 0.05g |
$1212.0 | 2023-09-16 | ||
Enamine | EN300-2003605-5.0g |
1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene |
2228383-39-7 | 5g |
$4184.0 | 2023-05-31 | ||
Enamine | EN300-2003605-1g |
1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene |
2228383-39-7 | 1g |
$1442.0 | 2023-09-16 | ||
Enamine | EN300-2003605-5g |
1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene |
2228383-39-7 | 5g |
$4184.0 | 2023-09-16 | ||
Enamine | EN300-2003605-10.0g |
1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene |
2228383-39-7 | 10g |
$6205.0 | 2023-05-31 |
1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene 関連文献
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzeneに関する追加情報
Introduction to 1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene (CAS No: 2228383-39-7) and Its Emerging Applications in Chemical Biology
The compound 1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene, identified by the CAS number 2228383-39-7, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic aromatic sulfonamide derivative has garnered attention due to its unique structural features, which include a methanesulfonyl group and a terminal alkyne moiety linked to a benzene ring. Such structural motifs are increasingly recognized for their ability to modulate biological pathways, making this compound a subject of intense interest for researchers exploring novel therapeutic agents.
At the core of the compound's appeal lies its dual functionality. The methanesulfonyl group, a well-established pharmacophore, is known for its ability to enhance binding affinity and metabolic stability in drug candidates. Concurrently, the presence of a terminal alkyne provides a versatile handle for further chemical modifications, enabling the synthesis of more complex derivatives through cross-coupling reactions such as Suzuki or Sonogashira couplings. This adaptability is particularly valuable in medicinal chemistry, where rapid iteration and optimization are critical for developing lead compounds with desired pharmacological properties.
Recent advancements in the field of chemical biology have highlighted the importance of small molecules that can selectively interact with biological targets. The 1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene structure offers several advantages in this context. For instance, the benzene ring can serve as a scaffold for π-stacking interactions with biomolecules, while the sulfonamide moiety can engage in hydrogen bonding or ionic interactions with protein or nucleic acid residues. These features make it an attractive candidate for designing inhibitors or modulators of enzyme activity or receptor binding.
One particularly intriguing aspect of this compound is its potential application in modulating inflammatory pathways. Emerging research suggests that sulfonamide derivatives can interfere with key signaling molecules involved in inflammation, such as cyclooxygenase (COX) or lipoxygenase enzymes. The 1-methanesulfonyl group may facilitate binding to these enzymes by forming stable interactions with catalytic residues, thereby inhibiting their activity. Additionally, the alkyne functionality could be exploited to link this scaffold to other bioactive molecules or to create conjugates that target specific cellular compartments.
In vitro studies have begun to explore the pharmacological profile of 1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene. Preliminary data indicate that it exhibits moderate affinity for certain enzyme targets, suggesting its utility as a starting point for structure-based drug design. Furthermore, its stability under various conditions makes it suitable for long-term storage and handling, which is essential for both academic research and industrial-scale synthesis. The ease with which this compound can be modified through functional group interconversions also enhances its value as a building block for libraries of bioactive molecules.
The synthesis of 1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene involves several key steps that highlight modern synthetic methodologies. The introduction of the methanesulfonyl group typically requires electrophilic aromatic substitution on a pre-functionalized benzene derivative, followed by protection-deprotection strategies if necessary. The terminal alkyne is often introduced via Sonogashira coupling between an aryl halide and an acetylene precursor under palladium catalysis. These reactions are well-established and optimized, ensuring high yields and purity when performed under appropriate conditions.
From a computational chemistry perspective, virtual screening methods have been employed to identify potential binding modes of 1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene with biological targets. Molecular docking simulations suggest that it can effectively occupy pockets on enzymes or receptors relevant to inflammation and pain signaling. These predictions are supported by experimental validation efforts, where co-crystallization studies have confirmed specific interactions between the sulfonamide moiety and key residues in target proteins.
The growing interest in 1-methanesulfonyl containing compounds stems from their demonstrated efficacy in modulating biological processes without excessive toxicity. Unlike some traditional scaffolds that may suffer from off-target effects or poor pharmacokinetic profiles, sulfonamides often exhibit favorable balance between potency and selectivity. This makes them particularly attractive for developing next-generation therapeutics aimed at treating chronic inflammatory diseases or neurological disorders where precise modulation of signaling pathways is essential.
Future directions in the study of 1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene may include exploring its role in drug delivery systems. For instance, nanoparticles functionalized with this compound could be designed to target specific tissues or cells while minimizing systemic exposure. Additionally, photopharmacology approaches could leverage the alkyne handle to introduce photoswitchable groups that dynamically control drug activity upon irradiation with light.
In conclusion,1-methanesulfonyl derivatives like 1-methanesulfonyl 2228383 39 7 benzene represent a promising class of compounds with diverse applications in chemical biology and drug discovery. Their unique structural features offer opportunities for designing molecules that interact selectively with biological targets while maintaining favorable pharmacokinetic properties. As research continues to uncover new therapeutic possibilities,this compound will undoubtedly play an important role in shaping future treatments for various diseases.
2228383-39-7 (1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene) Related Products
- 1094446-13-5(5-ethoxy-1-(thiophen-2-yl)pentane-1,3-dione)
- 2171516-68-8(4-tert-butyl(prop-2-en-1-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
- 2227776-53-4((2S)-1-(6-methoxy-5-methylpyridin-3-yl)propan-2-ol)
- 1353995-68-2((S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide)
- 201016-22-0(N-Me-lys(z)-oh)
- 1361861-86-0(3-(2,4-Dichlorophenyl)-2,4-difluoropyridine)
- 1806340-41-9(2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde)
- 2757904-26-8(5-(2,2,2-Trifluoroacetamido)pent-2-ynoic acid)
- 2229371-70-2(2-amino-3-(3-ethoxy-2-methoxyphenyl)-2-methylpropan-1-ol)
- 1390566-04-7(Ethyl 4-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperazine-1-carboxylate)




